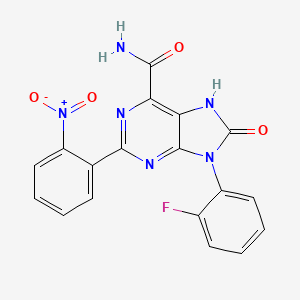

9-(2-fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

描述

属性

IUPAC Name |

9-(2-fluorophenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN6O4/c19-10-6-2-4-8-12(10)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)9-5-1-3-7-11(9)25(28)29/h1-8H,(H2,20,26)(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULNMNDWWKKJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. The synthetic route may involve:

Nitration: Introduction of the nitro group to the aromatic ring.

Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Cyclization: Formation of the purine ring system through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of various oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under various conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or other substituted aromatic compounds.

科学研究应用

9-(2-fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

作用机制

The mechanism of action of 9-(2-fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the fluorophenyl and nitrophenyl groups can enhance its binding affinity and specificity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways.

相似化合物的比较

Similar Compounds

- 9-(2-chlorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- 9-(2-bromophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- 9-(2-methylphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness

The uniqueness of 9-(2-fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for research and development.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 9-(2-fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Purine Core Formation : Start with a purine scaffold (e.g., 6-chloropurine) and introduce substituents via Suzuki-Miyaura coupling for aryl groups .

- Substituent Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (N₂/Ar) at 80–100°C in polar aprotic solvents (DMF, DMSO) .

- Oxidation/Reduction : Controlled oxidation at the 8-position using KMnO₄ or reduction of nitro groups with NaBH₄/Pd-C .

- Critical Parameters : Monitor pH (6–8) to prevent side reactions, and use HPLC to track intermediate purity (>95% by area under the curve) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemistry?

- Methodological Answer :

- X-ray Crystallography : Resolve bond lengths (e.g., purine C-N bonds ~1.34 Å) and dihedral angles between aromatic rings to confirm substituent orientation .

- NMR Spectroscopy : Use ¹⁹F NMR to identify fluorine environment shifts (δ ~ -110 ppm for 2-fluorophenyl) and 2D NOESY to detect steric interactions between nitro and fluorophenyl groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical m/z ~407.3) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO. Expect low aqueous solubility (<10 µM) due to hydrophobic aryl groups; enhance via co-solvents (e.g., 10% PEG-400) .

- Stability Assays : Incubate at 37°C in human liver microsomes (HLMs) and monitor degradation via LC-MS. Nitro groups may reduce metabolic stability (t₁/₂ < 30 mins) .

Advanced Research Questions

Q. How does the electronic nature of the 2-nitrophenyl group influence binding affinity to enzymatic targets like cyclooxygenase (COX)?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Nitro groups enhance electron-withdrawing effects, increasing binding to COX-2’s hydrophobic pocket .

- Enzyme Assays : Measure IC₅₀ against COX-1/COX-2 using fluorometric kits. Compare with analogs lacking nitro groups (e.g., IC₅₀: 0.5 µM vs. 2.1 µM for COX-2 inhibition) .

Q. What strategies can resolve contradictions in reported biological activity data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (MTT, ELISA) across multiple cell lines (e.g., RAW 264.7 macrophages, HeLa) to differentiate target-specific effects from off-target cytotoxicity .

- Metabolite Profiling : Use UPLC-QTOF-MS to identify active metabolites (e.g., reduced nitro to amine derivatives) that may contribute to divergent results .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Substituent Scanning : Synthesize analogs with electron-donating groups (e.g., methoxy instead of nitro) to balance solubility and potency. Test logP (target <3.5) via shake-flask .

- In Silico ADMET Prediction : Use SwissADME to predict BBB permeability (low for nitro-containing analogs) and optimize for CNS penetration by replacing nitro with trifluoromethyl .

Data Contradiction Analysis

Q. Why do some studies report high enzyme inhibition (e.g., IC₅₀ <1 µM) while others show negligible activity?

- Resolution Approach :

- Assay Variability : Standardize enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) and pre-incubation times .

- Redox Interference : Nitro groups may act as redox cyclers in MTT assays, leading to false positives. Confirm results with ATP-based viability assays (e.g., CellTiter-Glo) .

Methodological Recommendations

- Synthetic Reproducibility : Document inert atmosphere conditions (e.g., glovebox vs. Schlenk line) to minimize oxidation of sensitive intermediates .

- Biological Validation : Pair in vitro assays with ex vivo models (e.g., murine peritoneal macrophages) to contextualize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。